N-({1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methyl)acetamide
Overview
Description
The compound “N-({1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methyl)acetamide” is a complex organic molecule. It contains a benzofuran core, which is a heterocyclic compound . Benzofuran and its derivatives are found in many natural products and synthetic compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .
Synthesis Analysis
The synthesis of benzofuran derivatives has attracted much attention from synthetic organic chemists . The synthesis process often involves the condensation of certain precursors . For example, a compound was obtained as a white solid after purification using chromatography on a silica gel column with petroleum ether/ethyl acetate .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is complex and diverse. The benzofuran core is a key heterocycle in these structures . The compound contains additional functional groups attached to the benzofuran core, including a carbonyl group, a piperidinyl group, and an acetamide group.Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. The specific reactions depend on the functional groups present in the molecule. The installation of the benzofuran core is a key step in the total synthesis of natural products .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives depend on their specific structure. For example, one synthesized compound was reported to be a white solid with a melting point of 240–245 °C .Mechanism of Action
Safety and Hazards
Future Directions
The development of promising compounds with target therapy potentials and minimal side effects is a major goal of medical researchers . Benzofuran derivatives, due to their wide range of biological activities, are considered promising candidates for the development of new therapeutic agents . Future research will likely focus on optimizing the synthesis process, exploring the mechanisms of action, and assessing the safety and efficacy of these compounds .
Properties
IUPAC Name |
N-[[1-(7-chloro-3,5-dimethyl-1-benzofuran-2-carbonyl)piperidin-3-yl]methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3/c1-11-7-15-12(2)17(25-18(15)16(20)8-11)19(24)22-6-4-5-14(10-22)9-21-13(3)23/h7-8,14H,4-6,9-10H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGQCGCKEKFBDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)N3CCCC(C3)CNC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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